molecular formula C24H23F2N5O2S B2742761 N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1359217-73-4

N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No. B2742761
CAS RN: 1359217-73-4
M. Wt: 483.54
InChI Key: CXNNVVAUCWROEA-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H23F2N5O2S and its molecular weight is 483.54. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has been conducted on pyrazole-acetamide derivatives, including compounds structurally related to N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide, to explore their potential in forming coordination complexes with metal ions like Co(II) and Cu(II). These complexes have been investigated for their antioxidant activities, demonstrating significant potential. The study provides insights into how the structural attributes of these compounds contribute to their activity and potential applications in developing antioxidant agents (Chkirate et al., 2019).

Antitumor Activity

Another area of application for derivatives of this compound is in antitumor activity research. Specific derivatives have been synthesized and evaluated against human breast adenocarcinoma cell lines, showcasing mild to moderate activity. This research underscores the therapeutic potential of these compounds in cancer treatment, particularly highlighting the most active derivatives that could serve as leads for further development (El-Morsy et al., 2017).

Antibacterial Evaluation

The quest for new antibacterial agents has led to the exploration of novel heterocyclic compounds containing a sulfonamido moiety, derived from pyrazolo[4,3-d]pyrimidin-5-yl derivatives. These compounds have demonstrated significant antibacterial activity, contributing to the development of new treatments for bacterial infections. This research highlights the importance of structural innovation in discovering new antibacterial agents (Azab et al., 2013).

Neuroinflammation Imaging

In neurology, derivatives of this compound have been utilized in the synthesis of ligands for the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. These ligands, labeled with fluorine-18, have been used in positron emission tomography (PET) imaging to visualize neuroinflammatory conditions in vivo. This application demonstrates the compound's relevance in biomedical imaging and neuroinflammatory disease research (Damont et al., 2015).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N5O2S/c1-4-31-22-21(15(3)29-31)28-24(30(23(22)33)12-16-7-5-14(2)6-8-16)34-13-20(32)27-19-11-17(25)9-10-18(19)26/h5-11H,4,12-13H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNNVVAUCWROEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

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